Benzodioxole vs. Phenyl Substituent: Hydrogen-Bond Acceptor Count and logP Modulation
The target compound bears a 1,3-benzodioxole (methylenedioxybenzene) substituent at the 3-position, whereas the most common in-class analog, 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid (CAS 4872-58-6), carries an unsubstituted phenyl ring. The benzodioxole moiety contributes two additional oxygen atoms capable of serving as hydrogen-bond acceptors, increasing the total HBA count from 4 to 6, and reduces calculated logP due to the polar methylenedioxy group . The 1,3-benzodioxole fragment has been independently validated as a privileged scaffold in kinase inhibitor design and antitubulin agents, providing enhanced target complementarity compared to simple phenyl [1].
| Evidence Dimension | Hydrogen-bond acceptor count and structural complexity of 3-aryl substituent |
|---|---|
| Target Compound Data | 6 HBA (N of isoxazoline, O of isoxazoline, two carboxylate O, two benzodioxole O); C11H9NO5; MW 235.19; benzodioxole (methylenedioxybenzene) group present |
| Comparator Or Baseline | 3-Phenyl-4,5-dihydroisoxazole-5-carboxylic acid (CAS 4872-58-6): 4 HBA; C10H9NO3; MW 191.18; simple phenyl group, no additional heteroatoms |
| Quantified Difference | +2 hydrogen-bond acceptor atoms; +44.01 Da molecular weight; presence of conformationally constrained methylenedioxy ring |
| Conditions | Structural comparison based on chemical formulae and functional group analysis (no biological assay directly comparing both compounds available) |
Why This Matters
The additional hydrogen-bonding capacity and conformational constraint of the benzodioxole group can confer distinct protein-ligand interaction profiles and metabolic stability compared to the unsubstituted phenyl analog, making the target compound a preferred starting point for medicinal chemistry campaigns targeting binding sites that favor oxygen-rich pharmacophores.
- [1] Leite, A. C. L., et al. (2004). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. Il Farmaco, 59(11), 879-886. View Source
